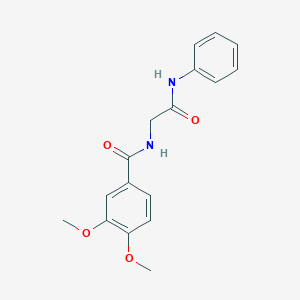![molecular formula C15H15Cl2N3O4S B5163092 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors.
作用機序
The mechanism of action of 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide involves the inhibition of JAK3. JAK3 is a cytoplasmic protein tyrosine kinase that is activated by cytokine receptors. Upon activation, JAK3 phosphorylates and activates downstream signaling molecules, such as signal transducers and activators of transcription (STATs). Inhibition of JAK3 by this compound prevents the activation of downstream signaling pathways, leading to the suppression of immune responses.
Biochemical and physiological effects:
This compound has been shown to have potent immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). In addition, this compound has been shown to inhibit the proliferation of T cells and B cells, which are important components of the immune system.
実験室実験の利点と制限
One of the advantages of using 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide in lab experiments is its potent and selective inhibition of JAK3. This allows researchers to study the specific role of JAK3 in immune function and the potential therapeutic applications of JAK3 inhibitors. However, one of the limitations of using this compound is its toxicity. The compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide. One area of research is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of the potential therapeutic applications of JAK3 inhibitors in autoimmune diseases and other immune-related disorders. Additionally, the role of JAK3 in cancer and other diseases is an area of active research. Finally, the development of new methods for the synthesis of this compound and related compounds is an area of interest for organic chemists.
合成法
The synthesis of 4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide involves a series of chemical reactions. The starting material is 2-chloro-6-nitroaniline, which is reacted with 3-chloropropylamine to form N-(2-chloro-6-nitrophenyl)-3-chloropropylamine. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form this compound. The final product is obtained after purification by column chromatography.
科学的研究の応用
4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of JAK3, a member of the JAK family of protein tyrosine kinases. JAK3 plays a critical role in the signaling pathways of cytokines, which are important regulators of immune function. Inhibition of JAK3 by this compound has been shown to have therapeutic potential in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
4-chloro-N-[3-(2-chloro-6-nitroanilino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O4S/c16-11-5-7-12(8-6-11)25(23,24)19-10-2-9-18-15-13(17)3-1-4-14(15)20(21)22/h1,3-8,18-19H,2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDYZBAMXOCYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5163013.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163022.png)
![methyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5163025.png)
![N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163040.png)
![2-methyl-3-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5163045.png)


![N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5163081.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5163086.png)
![[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetic acid](/img/structure/B5163096.png)
![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine](/img/structure/B5163098.png)

